2-(methylthio)pyrimidine-4,6(1H,5H)-dione, CAS 29639-68-7, is a specialized heterocyclic building block belonging to the pyrimidinedione class. Its primary procurement driver is its established role as a key intermediate in the synthesis of high-value pharmaceutical compounds, particularly in the construction of the triazine-based side chains for third-generation cephalosporin antibiotics like Ceftriaxone. The compound's value proposition is centered on the specific reactivity of the 2-methylthio group, which functions as a stable, yet selectively displaceable, leaving group in multi-step synthetic pathways, a critical feature for ensuring high yield and purity in complex API manufacturing.
Direct substitution with structurally similar compounds, such as the parent molecule thiobarbituric acid, is often unviable in established industrial processes. Thiobarbituric acid possesses a more reactive free thiol group, which can lead to undesired side reactions, lower yields, or the need for additional protection/deprotection steps, complicating the synthesis pathway. The S-methyl group in 2-(methylthio)pyrimidine-4,6(1H,5H)-dione provides a balance of stability for handling and storage while ensuring predictable reactivity for nucleophilic displacement during the critical side-chain formation steps in antibiotic synthesis. Using this specific S-methylated intermediate avoids the process inefficiencies and potential impurity profiles associated with starting from the unmethylated core or other less-optimized analogs.
2-(methylthio)pyrimidine-4,6(1H,5H)-dione is a direct and essential precursor for synthesizing the key triazine side chain of the antibiotic Ceftriaxone. Patented industrial processes utilize this compound to react with other synthons to form the core of the side chain, which is then coupled to the cephalosporanic nucleus. One established process describes a method that achieves an overall yield of Ceftriaxone disodium salt consistently higher than 85% when starting with the pre-formed triazine derived from this pyrimidine intermediate. This high conversion rate is critical for the economic viability of large-scale API manufacturing.
| Evidence Dimension | Overall Process Yield |
| Target Compound Data | >85% total yield for Ceftriaxone disodium salt hemiheptahydrate |
| Comparator Or Baseline | Standard industrial benchmark for API synthesis efficiency |
| Quantified Difference | Meets or exceeds benchmarks for high-yield industrial pharmaceutical synthesis |
| Conditions | Multi-step synthesis of Ceftriaxone from 7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid, a direct downstream product. |
This documented high-yield performance reduces manufacturing costs and waste, making it the commercially established precursor for a major antibiotic's side chain.
The use of intermediates derived from 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is compatible with advanced, cost-saving manufacturing techniques like 'one-pot' syntheses. A patented method for producing Ceftriaxone sodium details a process where the triazine heterocycle (derived from the target compound) is reacted with the cephalosporin core and side chains in a single vessel without separation of intermediates. This streamlined approach, which results in high-purity Ceftriaxone sodium, is enabled by the clean and predictable reactivity of the precursor, minimizing the need for intermediate isolation and purification steps.
| Evidence Dimension | Process Streamlining |
| Target Compound Data | Enables a 'one-pot' reaction without separation of key intermediates. |
| Comparator Or Baseline | Traditional multi-step synthesis requiring isolation and purification of intermediates. |
| Quantified Difference | Reduces the number of unit operations (e.g., separation, drying), saving time and resources. |
| Conditions | One-pot synthesis of Ceftriaxone sodium using a triazine heterocycle, 7-ACA, and cefotaxime side chains in dimethyl carbonate. |
For industrial buyers, compatibility with one-pot processes directly translates to lower capital expenditure, reduced solvent usage, and faster batch turnaround times.
The methylthio (-SCH3) moiety serves as an ideal leaving group in the subsequent cyclocondensation reactions required to form the triazine ring of the Ceftriaxone side chain. While thiobarbituric acid (the unmethylated analog) can be used in syntheses, its free thiol is more nucleophilic and can lead to side reactions. The S-methylated form provides a stable, easy-to-handle solid, where the methylthio group is readily displaced by a nucleophile (like a hydrazine derivative) under controlled conditions to form the desired triazine product. This specific functionalization is a key design feature for process control and reproducibility.
| Evidence Dimension | Reactivity & Handling |
| Target Compound Data | Stable solid with a selectively displaceable -SCH3 group. |
| Comparator Or Baseline | Thiobarbituric acid (CAS 504-17-6), which has a more reactive free thiol (-SH) group. |
| Quantified Difference | Qualitative improvement in handling stability and reaction specificity compared to the free thiol. |
| Conditions | Cyclocondensation reactions to form substituted triazine rings. |
Procuring the S-methylated version provides a more reliable and controllable process, minimizing batch-to-batch variability and improving the final product's impurity profile.
The primary and most validated application is in the large-scale synthesis of the 3-thiolated triazine side chain for Ceftriaxone. Its proven role in enabling high-yield (>85%) and streamlined 'one-pot' manufacturing processes makes it the material of choice for API and intermediate manufacturers focused on process efficiency and cost control.
As a functionalized pyrimidinedione, this compound serves as a versatile starting material for medicinal chemists. The displaceable methylthio group allows for the introduction of diverse functionalities at the 2-position, enabling the synthesis of libraries of novel pyrimidine or fused-pyrimidine derivatives for screening as potential therapeutic agents.